molecular formula C24H18N4O4 B11347482 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide CAS No. 898477-71-9

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide

Cat. No.: B11347482
CAS No.: 898477-71-9
M. Wt: 426.4 g/mol
InChI Key: NEGMNGZWYCIKRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide is a complex organic compound that features a combination of benzodioxin, phenyldiazenyl, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Synthesis of the Phenyldiazenyl Group: This involves the diazotization of aniline derivatives followed by coupling with phenolic compounds.

    Construction of the Oxazole Ring: This step usually involves the cyclization of α-haloketones with amides or nitriles under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the benzodioxin, phenyldiazenyl, and oxazole intermediates under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxin moiety can be oxidized to form quinone derivatives.

    Reduction: The phenyldiazenyl group can be reduced to form aniline derivatives.

    Substitution: The oxazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. This makes it a potential candidate for drug development.

Medicine

In medicine, the compound or its derivatives could be investigated for therapeutic applications. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity, fluorescence, or catalytic activity.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The benzodioxin moiety may interact with enzymes or receptors, while the phenyldiazenyl group could participate in redox reactions. The oxazole ring may enhance binding affinity to biological targets through hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{4-[(E)-phenyldiazenyl]phenyl}-1,2-oxazole-3-carboxamide lies in its combination of benzodioxin, phenyldiazenyl, and oxazole moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

898477-71-9

Molecular Formula

C24H18N4O4

Molecular Weight

426.4 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-phenyldiazenylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H18N4O4/c29-24(25-17-7-9-19(10-8-17)27-26-18-4-2-1-3-5-18)20-15-22(32-28-20)16-6-11-21-23(14-16)31-13-12-30-21/h1-11,14-15H,12-13H2,(H,25,29)

InChI Key

NEGMNGZWYCIKRP-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=CC=C(C=C4)N=NC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.